In Vitro Mechanism of Action and Pharmacological Profiling of 1-(3-Methoxybenzyl)-1H-indazol-5-amine: A Kinase-Directed Scaffold
In Vitro Mechanism of Action and Pharmacological Profiling of 1-(3-Methoxybenzyl)-1H-indazol-5-amine: A Kinase-Directed Scaffold
Executive Summary
1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) is a specialized pharmacophore fragment utilized in the rational design of Tyrosine Kinase Inhibitors (TKIs). While rarely administered as a standalone therapeutic, this scaffold serves as the critical target-binding moiety in the synthesis of advanced, irreversible pan-ErbB inhibitors. By mimicking the adenine ring of ATP, the indazole core anchors the molecule to the kinase hinge region, while the 3-methoxybenzyl substitution acts as a highly specific probe for the hydrophobic back-pocket of Receptor Tyrosine Kinases (RTKs), specifically EGFR and HER2[1].
This whitepaper details the in vitro mechanism of action, structural biology rationale, and the self-validating experimental workflows required to profile this compound's target engagement and downstream signaling blockade.
Structural Biology & Binding Rationale
The efficacy of targeted kinase inhibitors relies heavily on the precision of their hinge-binding fragments. The architectural design of 1-(3-Methoxybenzyl)-1H-indazol-5-amine is driven by three distinct structural imperatives:
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The Indazole Core (Hinge Anchoring): The 1H-indazole ring is a proven bioisostere of indole and quinazoline. The N1 and N2 atoms act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). This interaction is the thermodynamic driver of ATP-competitive inhibition[1].
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The 3-Methoxybenzyl Substitution (Pocket II Probing): Unsubstituted indazoles often lack kinase selectivity. The addition of a benzyl group at the N1 position directs the molecule into the deep hydrophobic cleft (Pocket II) adjacent to the ATP-binding site. The meta-methoxy substitution provides a precise steric fit and favorable dipole interactions with polar residues lining this pocket, significantly enhancing affinity for the HER2 kinase domain compared to unsubstituted variants[2].
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The 5-Amino Vector (Synthetic Handle): The primary amine at the 5-position does not interact directly with the kinase pocket. Instead, it serves as the synthetic vector for attaching electrophilic warheads (e.g., acrylamides) to create irreversible, covalent inhibitors capable of overcoming acquired resistance mutations like T790M.
In Vitro Mechanism of Action
In an in vitro cellular environment, 1-(3-Methoxybenzyl)-1H-indazol-5-amine acts as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding pocket of the intracellular kinase domain, it prevents the trans-autophosphorylation of the receptor's C-terminal tyrosine residues.
This primary target engagement triggers a cascade of downstream signaling blockade:
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PI3K/AKT Pathway Attenuation: Blockade of RTK phosphorylation prevents the recruitment of the p85 regulatory subunit of PI3K, leading to a rapid decrease in AKT phosphorylation and subsequent induction of apoptosis.
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Ras/MEK/ERK Pathway Arrest: Inhibition of the Grb2/SOS complex recruitment halts the MAPK signaling cascade, effectively arresting cellular proliferation in the G1 phase.
Fig 1. ATP-competitive inhibition of EGFR/HER2 and downstream signaling attenuation.
Experimental Profiling Protocols
To rigorously profile the in vitro activity of this scaffold, we employ a triad of self-validating experimental systems. These protocols are designed to separate true target engagement from assay artifacts.
Protocol A: Cell-Free Kinase Inhibition (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required for aromatic indazole scaffolds. Standard luminescence assays are highly susceptible to auto-fluorescence interference from the test compound. The time-delay in TR-FRET eliminates this background noise.
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Reagent Assembly: In a 384-well low-volume plate, dispense 5 μL of recombinant EGFR/HER2 kinase domain (1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Compound Addition: Add 100 nL of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in a 10-point dose-response titration (in 100% DMSO).
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Reaction Initiation: Add 5 μL of ATP/Substrate mix (ATP at Km apparent, 2 μM biotinylated poly-GT substrate).
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Equilibration: Incubate for 60 minutes at 25°C.
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Signal Generation: Add 10 μL of detection buffer containing Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
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Readout: Measure emissions at 620 nm and 665 nm after a 50 μs delay. Self-Validation System: The assay must include a staurosporine positive control curve and a DMSO-only negative control. An assay Z'-factor > 0.7 confirms that signal quenching is strictly due to target engagement.
Fig 2. Step-by-step TR-FRET workflow for quantifying in vitro kinase inhibition.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality: For fragment-based drug discovery (FBDD), steady-state IC50 is insufficient. SPR is utilized to determine the association ( kon ) and dissociation ( koff ) rates. The residence time ( τ=1/koff ) of the indazole scaffold dictates its utility as a building block for prolonged target blockade.
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Immobilization: Amine-couple recombinant His-tagged EGFR to a CM5 sensor chip until a density of ~3000 RU is achieved.
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Analyte Injection: Inject the indazole compound at flow rates of 50 μL/min across a concentration range of 0.1 μM to 50 μM.
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Dissociation: Allow running buffer (HBS-P+ with 2% DMSO) to flow for 300 seconds to monitor the dissociation phase. Self-Validation System: A reference flow cell (blank surface) is continuously subtracted from the active flow cell to eliminate bulk refractive index changes induced by DMSO. A known clinical binder (e.g., Erlotinib) is injected periodically to verify surface viability.
Protocol C: Cellular Target Engagement (Western Blot)
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Cell Culture: Seed A431 (EGFR overexpressing) or BT474 (HER2 overexpressing) cells in 6-well plates and serum-starve for 16 hours.
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Treatment: Treat with the indazole scaffold (0.1 - 20 μM) for 2 hours.
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Stimulation: Stimulate with 50 ng/mL EGF for 10 minutes prior to lysis.
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Immunoblotting: Probe lysates for p-EGFR (Tyr1068), total EGFR, p-ERK1/2, and GAPDH. Self-Validation System: Total EGFR and GAPDH are probed simultaneously to guarantee that the reduction in p-EGFR is due to direct kinase inhibition, rather than compound-induced cytotoxicity or non-specific protein degradation.
Quantitative Data Synthesis
As a standalone fragment, 1-(3-Methoxybenzyl)-1H-indazol-5-amine exhibits micromolar affinity. Its true value is realized when it is synthetically elaborated into a full TKI, which typically shifts the inhibitory profile into the sub-nanomolar range[1]. The table below summarizes the expected in vitro profiling metrics for the unconjugated scaffold.
| Kinase Target | Assay Modality | Expected IC50 / Kd Range | Residence Time ( τ ) | Mechanistic Notes |
| EGFR (WT) | TR-FRET / SPR | 0.5 - 5.0 μM | < 1 min | Strong baseline hinge affinity; optimal Pocket II fit. |
| EGFR (T790M) | TR-FRET / SPR | 5.0 - 15.0 μM | < 1 min | Reduced affinity due to steric clash with the bulky methionine gatekeeper. |
| HER2 | TR-FRET / SPR | 2.0 - 10.0 μM | < 1 min | Moderate cross-reactivity; destabilizes HER2 heterodimers. |
| VEGFR2 | TR-FRET | > 20.0 μM | N/A | High selectivity for the ErbB family over angiogenic kinases. |
References
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Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors Source: White Rose Research Online URL:[Link]
